molecular formula C17H20Cl2N2O3S B13447010 Chlorpromazine Sulfone N-Oxide Hydrochloride (Chlorpromazine N,S,S-Trioxide Hydrochloride)

Chlorpromazine Sulfone N-Oxide Hydrochloride (Chlorpromazine N,S,S-Trioxide Hydrochloride)

Cat. No.: B13447010
M. Wt: 403.3 g/mol
InChI Key: WMBCIABXLCLUGN-UHFFFAOYSA-N
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Description

Chlorpromazine Sulfone N-Oxide Hydrochloride, also known as Chlorpromazine N,S,S-Trioxide Hydrochloride, is a derivative of chlorpromazine, a phenothiazine antipsychotic. This compound is primarily used in scientific research and pharmaceutical applications due to its unique chemical properties and potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chlorpromazine Sulfone N-Oxide Hydrochloride involves the oxidation of chlorpromazine. The process typically includes the use of strong oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an organic solvent, often under reflux, to ensure complete oxidation of the sulfur atom to the sulfone and the nitrogen atom to the N-oxide .

Industrial Production Methods

Industrial production of Chlorpromazine Sulfone N-Oxide Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Chlorpromazine Sulfone N-Oxide Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized or reduced forms of the compound, as well as substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Chlorpromazine Sulfone N-Oxide Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism of action of Chlorpromazine Sulfone N-Oxide Hydrochloride is not fully understood. it is believed to act primarily as a dopamine receptor antagonist. It binds to and blocks dopamine receptors in the brain, particularly the D2 receptors, which reduces the activity of dopamine signaling pathways. This action is thought to contribute to its antipsychotic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chlorpromazine Sulfone N-Oxide Hydrochloride is unique due to its specific oxidation state and the presence of both sulfone and N-oxide functional groups. These features confer distinct chemical and pharmacological properties, making it valuable for specialized research applications .

Properties

Molecular Formula

C17H20Cl2N2O3S

Molecular Weight

403.3 g/mol

IUPAC Name

3-(2-chloro-5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine oxide;hydrochloride

InChI

InChI=1S/C17H19ClN2O3S.ClH/c1-20(2,21)11-5-10-19-14-6-3-4-7-16(14)24(22,23)17-9-8-13(18)12-15(17)19;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H

InChI Key

WMBCIABXLCLUGN-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(CCCN1C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)Cl)[O-].Cl

Origin of Product

United States

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